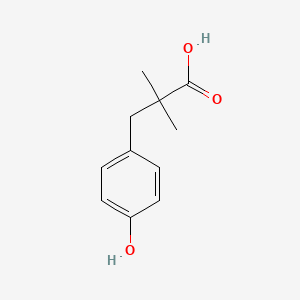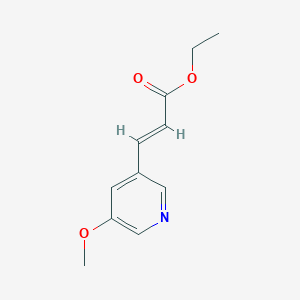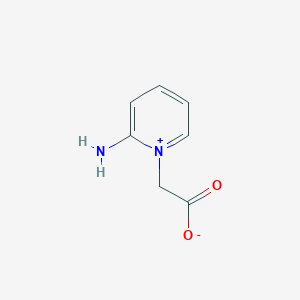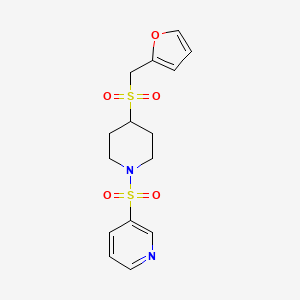![molecular formula C25H18ClNO5 B2737853 5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866341-24-4](/img/structure/B2737853.png)
5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The compound belongs to the class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound shares structural similarities and synthetic pathways with various heterocyclic compounds that have been explored for their potential in scientific research. One such approach involves the synthesis of derivatives via Bischler–Napieralski cyclization, leading to the formation of compounds like 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, which are important for their pharmacological properties (Sobarzo-Sánchez et al., 2010).
Antimicrobial Activities
Compounds structurally related to the specified molecule have been synthesized and tested for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown moderate to good antimicrobial activities, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Synthetic Utility in Heterocyclic Chemistry
The utility of similar compounds as synthons for the preparation of quinoline derivatives has been demonstrated, where nucleophilic reagents lead to the formation of various substituted quinolinones, showcasing the versatility of these compounds in synthetic organic chemistry (Kim, 1981).
Application in Cancer Research
Derivatives related to the chemical structure have been designed and synthesized with the aim of exploring their anticancer activities. These compounds meet the structural requirements essential for anticancer activity, highlighting their potential use in cancer research (Reddy et al., 2015).
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO5/c1-30-18-8-4-16(5-9-18)24(28)20-13-27(12-15-2-6-17(26)7-3-15)21-11-23-22(31-14-32-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBRJDWHFHBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)
![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)
![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)







![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)